molecular formula C18H20N2O3 B2545144 2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034495-32-2

2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2545144
CAS No.: 2034495-32-2
M. Wt: 312.369
InChI Key: WBHAMNLWHRJXSK-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is an organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a benzyloxy group, a pyridin-4-yloxy group, and a pyrrolidin-1-yl group attached to an ethanone backbone. Its complex structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzyloxy Group: This step involves the reaction of benzyl alcohol with an appropriate halide under basic conditions to form the benzyloxy group.

    Introduction of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group can be introduced through a nucleophilic substitution reaction using pyridine-4-ol and an appropriate leaving group.

    Formation of the Pyrrolidin-1-yl Group: This step involves the reaction of pyrrolidine with an appropriate electrophile to form the pyrrolidin-1-yl group.

    Coupling Reactions: The final step involves coupling the benzyloxy, pyridin-4-yloxy, and pyrrolidin-1-yl groups to the ethanone backbone under suitable reaction conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as flow chemistry and microreactor systems can be employed to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzyloxy)-1-(3-(pyridin-3-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a pyridin-3-yloxy group instead of pyridin-4-yloxy.

    2-(Benzyloxy)-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)ethanone: Similar structure with a pyridin-2-yloxy group instead of pyridin-4-yloxy.

Uniqueness

2-(Benzyloxy)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridin-4-yloxy group, in particular, may influence its binding affinity and selectivity towards certain molecular targets, distinguishing it from similar compounds .

Properties

IUPAC Name

2-phenylmethoxy-1-(3-pyridin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c21-18(14-22-13-15-4-2-1-3-5-15)20-11-8-17(12-20)23-16-6-9-19-10-7-16/h1-7,9-10,17H,8,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBHAMNLWHRJXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)COCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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